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Compound of Interest

Compound Name: Bivittoside A

Cat. No.: B1667537 Get Quote

An In-depth Examination of NMR and MS Data for Structural Elucidation

Introduction
Bivittoside A is a triterpene glycoside, a class of natural products isolated from marine

organisms, particularly sea cucumbers of the genus Bohadschia. These compounds are of

significant interest to researchers due to their diverse and potent biological activities, including

antifungal and cytotoxic properties. The structural characterization of these complex molecules

is a critical step in understanding their mechanism of action and potential for drug

development. This technical guide provides a comprehensive overview of the spectroscopic

data for Bivittoside A, focusing on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data.

Note: Extensive searches of the scientific literature did not yield specific, publicly available

spectroscopic data for a compound explicitly named "Bivittoside A". It is possible that this is a

minor or novel compound with unpublished data. Therefore, this guide will present a

representative dataset for a closely related and well-characterized triterpene glycoside,

Bivittoside D, also isolated from Bohadschia vitiensis. This will serve as a practical example of

the spectroscopic analysis applied to this class of compounds.

I. Spectroscopic Data
The structural elucidation of triterpene glycosides like Bivittoside D relies heavily on a

combination of one- and two-dimensional NMR experiments, along with high-resolution mass
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spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The 1H NMR spectrum reveals the chemical environment and connectivity of

protons, while the 13C NMR spectrum provides information about the carbon skeleton. 2D

NMR experiments such as COSY, HSQC, and HMBC are crucial for assembling the complete

molecular structure.

Table 1: 1H and 13C NMR Spectroscopic Data for Bivittoside D (Aglycone Moiety) in C5D5N
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 36.1 1.95, 1.05

2 27.0 1.85, 1.75

3 89.0 3.25 (dd, 11.5, 4.0)

4 39.5 -

5 47.8 1.00

6 23.2 2.05, 1.50

7 28.5 2.20, 1.80

8 40.8 2.10

9 145.9 5.70 (br d, 5.5)

10 39.8 -

11 115.5 -

12 37.5 2.30, 1.90

13 46.5 -

14 52.5 2.45

15 31.0 2.15, 1.70

16 34.5 2.35, 2.00

17 45.8 2.50

18 16.2 1.42 (s)

19 24.0 1.20 (s)

20 83.5 -

21 27.8 1.75 (s)

22 37.0 2.60, 2.25

23 22.8 2.10, 1.85
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24 40.5 2.40

25 75.2 -

26 28.0 1.55 (s)

27 27.5 1.52 (s)

28 29.8 1.15 (s)

29 16.8 1.10 (s)

30 28.2 1.05 (s)

Table 2: 1H and 13C NMR Spectroscopic Data for Bivittoside D (Sugar Moieties) in C5D5N
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Sugar Unit Position δC (ppm)
δH (ppm, mult., J in
Hz)

Xylose 1' 104.5 4.85 (d, 7.5)

2' 81.8 4.10 (t, 8.0)

3' 77.8 4.25 (t, 8.5)

4' 70.8 4.15 (t, 8.5)

5' 66.5
4.00 (dd, 11.0, 5.0),

3.50 (t, 10.5)

Quinovose 1'' 102.5 5.15 (d, 7.5)

2'' 76.5 4.35 (t, 8.0)

3'' 86.5 4.05 (dd, 9.5, 8.0)

4'' 75.5 3.75 (t, 9.5)

5'' 72.0 3.85 (dq, 9.5, 6.0)

6'' 18.5 1.70 (d, 6.0)

Glucose 1''' 105.8 5.05 (d, 7.5)

2''' 75.0 4.00 (t, 8.0)

3''' 78.2 4.20 (t, 8.5)

4''' 71.5 4.10 (t, 8.5)

5''' 78.0 3.90 (m)

6''' 62.5
4.30 (dd, 11.5, 5.0),

4.15 (dd, 11.5, 6.0)

3-O-Me-Glc 1'''' 105.5 4.95 (d, 7.5)

2'''' 74.8 3.95 (t, 8.0)

3'''' 88.5 3.80 (t, 8.5)

4'''' 69.5 3.70 (t, 8.5)
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5'''' 77.5 3.85 (m)

6'''' 62.0
4.25 (dd, 11.5, 5.0),

4.10 (dd, 11.5, 6.0)

3-OMe - 3.65 (s)

Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for determining the molecular formula of the

compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for these

types of molecules, often yielding protonated or sodiated molecular ions.

Table 3: Mass Spectrometry Data for Bivittoside D

Ion m/z [M+Na]+ Molecular Formula

Bivittoside D 1245.6089 C59H94O26Na

II. Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for triterpene glycosides, based on standard methodologies in the field.

NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in an

appropriate deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6). The choice of

solvent depends on the solubility of the compound.

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g.,

400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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13C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A

larger number of scans is typically required due to the lower natural abundance of 13C.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for these experiments.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent

protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is critical for connecting different

structural fragments.

Mass Spectrometry
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic

acid or sodium acetate to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

Data Acquisition: The sample solution is infused into the ESI source at a low flow rate. Mass

spectra are acquired in positive ion mode to observe [M+H]+ or [M+Na]+ ions. The high

resolution of the instrument allows for the accurate determination of the mass-to-charge

ratio, from which the elemental composition can be calculated.

III. Workflow for Natural Product Structure
Elucidation
The following diagram illustrates the general workflow for the isolation and structural elucidation

of a natural product like Bivittoside A from its biological source.

Caption: Workflow for the isolation and structural elucidation of a natural product.
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Conclusion
The structural determination of complex natural products like Bivittoside A is a meticulous

process that relies on the synergistic use of advanced spectroscopic techniques. While the

specific data for Bivittoside A remains elusive in the public domain, the representative data for

Bivittoside D showcases the power of NMR and MS in providing the detailed atomic-level

information necessary to assemble these intricate molecular architectures. The methodologies

and workflows described herein represent the standard approach in natural product chemistry,

paving the way for the discovery and characterization of new bioactive compounds with

therapeutic potential.

To cite this document: BenchChem. [Spectroscopic Analysis of Bivittoside A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667537#spectroscopic-data-of-bivittoside-a-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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